molecular formula C14H20N2O3 B8312366 Racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

Racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B8312366
M. Wt: 264.32 g/mol
InChI Key: ADBGAKFLWHCWJB-UHFFFAOYSA-N
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Description

Racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(11-17)10-16(8-7-15-14)13(18)19-9-12-5-3-2-4-6-12/h2-6,15,17H,7-11H2,1H3

InChI Key

ADBGAKFLWHCWJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To crude (2-methylpiperazin-2-yl)methanol (10 C) (0.042 mol) dissolved in CH3CN/DMA/H2O (20 mL, 20 mL, 20 mL) cooled to 0° C. was added CBZ-OSu (9.5 g, 0.038 mol) in DMA (15 mL). The reaction was stirred at 0° C. for 30 min then warmed to RT. To the mixture was added H2O (500 mL), sat'd brine (50 mL) and 1M NaOH (50 mL), then the residue was extracted four times with EtOAc (100 mL). The combined EtOAc layers were washed twice with brine then dried over MgSO4 and the solvent removed in vacuo to give racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (9.7 g). HPLC RT: 1.302 min (4 min Chromolith column TFA).
Quantity
0.042 mol
Type
reactant
Reaction Step One
Name
CH3CN DMA H2O
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

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